molecular formula C4H4ClN3O B7470074 2-amino-6-chloro-5H-pyrimidin-4-one

2-amino-6-chloro-5H-pyrimidin-4-one

Cat. No. B7470074
M. Wt: 145.55 g/mol
InChI Key: MSRQJRMSIXSASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-chloro-5H-pyrimidin-4-one, also known as ACP, is a heterocyclic compound that has shown great potential in scientific research. It is a pyrimidine derivative that has gained attention due to its unique chemical properties and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-5H-pyrimidin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-6-chloro-5H-pyrimidin-4-one depend on the specific application. In studies focused on anti-inflammatory effects, it has been shown to reduce the production of inflammatory cytokines and prostaglandins. In anti-cancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In studies focused on Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-6-chloro-5H-pyrimidin-4-one is its versatility in various scientific research applications. It has been shown to have potential in treating multiple diseases and has been used as a precursor in the synthesis of other biologically active compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-amino-6-chloro-5H-pyrimidin-4-one. One direction is to continue studying its potential as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential in treating other diseases, such as viral infections. Additionally, further research could be done to improve its solubility in water, which would make it more practical for use in certain experiments. Finally, it could be studied further as a precursor in the synthesis of other biologically active compounds.

Synthesis Methods

The synthesis of 2-amino-6-chloro-5H-pyrimidin-4-one involves a multi-step process that starts with the reaction of 2,4,6-trichloropyrimidine with ammonia. This reaction produces 2-amino-4,6-dichloropyrimidine, which is then reacted with ethyl acetoacetate to produce 2-amino-4,6-dichloro-5-ethoxycarbonylpyrimidine. This compound is then hydrolyzed to produce 2-amino-6-chloro-5-ethoxycarbonylpyrimidin-4-one, which is finally de-esterified to produce 2-amino-6-chloro-5H-pyrimidin-4-one.

Scientific Research Applications

2-amino-6-chloro-5H-pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds.

properties

IUPAC Name

2-amino-6-chloro-5H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQJRMSIXSASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=NC1=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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